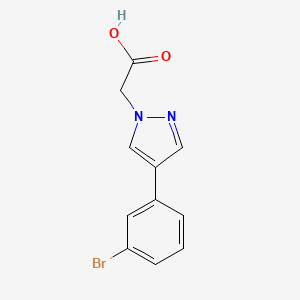
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with an aldehyde group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution on the Pyridine Ring: The methyl and amino(phenyl)methyl groups are introduced through nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is formed by cyclization reactions involving suitable diamines and aldehydes.
Introduction of the Aldehyde Group: The aldehyde group is introduced through formylation reactions, often using reagents like formic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets such as receptors and enzymes.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine ring structure but different substituents.
Pyrazine Derivatives: Compounds with a similar pyridine ring structure but different functional groups.
Uniqueness
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H22N4O |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-[5-[amino(phenyl)methyl]-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C18H22N4O/c1-14-11-17(22-9-7-21(13-23)8-10-22)20-12-16(14)18(19)15-5-3-2-4-6-15/h2-6,11-13,18H,7-10,19H2,1H3 |
Clave InChI |
FZRVPGTWQWZRMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(C2=CC=CC=C2)N)N3CCN(CC3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



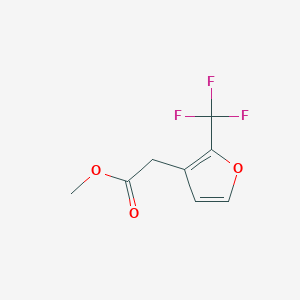
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11805363.png)
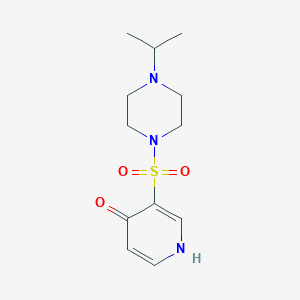
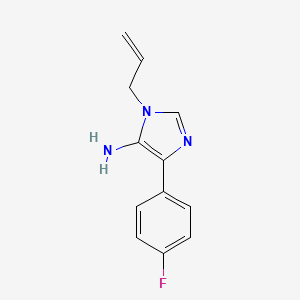

![3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11805384.png)
![N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11805389.png)
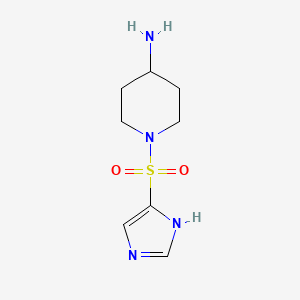
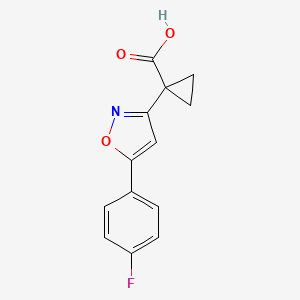

![2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole](/img/structure/B11805407.png)
